molecular formula C19H25N5O B6503112 3-(dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide CAS No. 1396867-49-4

3-(dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide

Cat. No. B6503112
CAS RN: 1396867-49-4
M. Wt: 339.4 g/mol
InChI Key: MVSMDNQBEDFYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond as a key step. This could be achieved through a reaction between a carboxylic acid or an acyl chloride and an amine. The specific synthesis route would depend on the availability and cost of the starting materials, as well as the need to introduce the various functional groups in the correct order .


Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information on the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amide group, which is polar and can participate in hydrogen bonding. The compound might also undergo reactions at the nitrogen atoms, such as alkylation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, could be determined using standard laboratory techniques. Computational methods could also be used to predict some of these properties .

Mechanism of Action

If this compound is biologically active, its mechanism of action could be studied using a variety of biochemical and pharmacological techniques. This might involve studying its interactions with proteins or other biomolecules, or looking at its effects on cells or organisms .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would involve assessing its toxicity, mutagenicity, and potential for causing skin or eye irritation .

Future Directions

Future research on this compound might involve further studies of its synthesis, properties, and potential applications. This could involve developing more efficient synthesis methods, studying its mechanism of action in more detail, or exploring its potential use in medicine or other fields .

properties

IUPAC Name

3-(dimethylamino)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-23(2)17-5-3-4-16(12-17)19(25)22-13-15-6-10-24(11-7-15)18-14-20-8-9-21-18/h3-5,8-9,12,14-15H,6-7,10-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSMDNQBEDFYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.